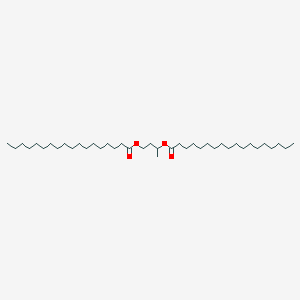
1,3-Butylene glycol distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butylene glycol distearate is a chemical compound that is commonly used in the cosmetic industry as an emollient, emulsifier, and thickening agent. It is a white, waxy substance that is derived from the esterification of butylene glycol with stearic acid. This compound has gained a lot of attention in recent years due to its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 1,3-Butylene glycol distearate is not fully understood. However, it is believed to work by forming a protective layer on the skin or mucous membranes, which helps to prevent moisture loss and improve skin hydration. It has also been shown to enhance the absorption of other active ingredients in cosmetic formulations.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,3-Butylene glycol distearate has a number of biochemical and physiological effects on the body. It has been shown to improve skin hydration, reduce transepidermal water loss, and enhance the absorption of other active ingredients in cosmetic formulations. It has also been shown to have antimicrobial properties and may have potential applications in the treatment of certain skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Butylene glycol distearate in lab experiments is its stability and compatibility with a wide range of other chemicals. It is also relatively inexpensive and easy to obtain. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential interactions with other chemicals or biological systems.
Direcciones Futuras
There are many potential future directions for research on 1,3-Butylene glycol distearate. Some possible areas of investigation include its potential applications in drug delivery systems, its use in the treatment of certain skin conditions, and its potential use as a food additive. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, 1,3-Butylene glycol distearate is a versatile chemical compound that has potential applications in various scientific fields. It is a stable and compatible substance that has been extensively studied for its biochemical and physiological effects on the body. Further research is needed to fully understand its potential applications and limitations, but it is clear that this compound has a lot of potential for future scientific research.
Métodos De Síntesis
The synthesis of 1,3-Butylene glycol distearate involves the reaction of butylene glycol with stearic acid in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to produce a white, waxy substance. The purity of the compound can be improved by further purification methods such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1,3-Butylene glycol distearate has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant in the formulation of drug delivery systems, as an emulsifier in the production of cosmetics, and as a thickening agent in the food industry.
Propiedades
Número CAS |
14251-40-2 |
|---|---|
Nombre del producto |
1,3-Butylene glycol distearate |
Fórmula molecular |
C40H78O4 |
Peso molecular |
623 g/mol |
Nombre IUPAC |
3-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)43-37-36-38(3)44-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3 |
Clave InChI |
XTQUSEDRZLDHRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



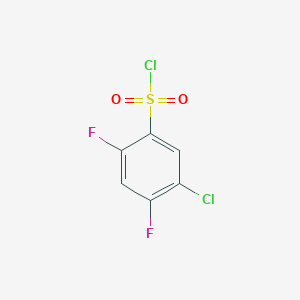
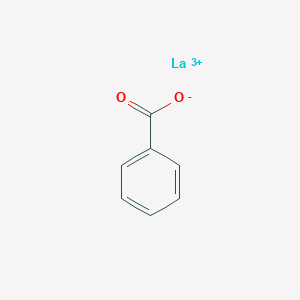
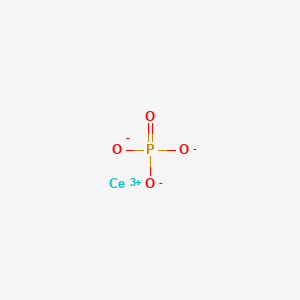
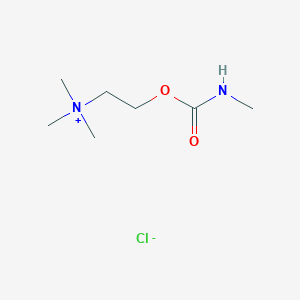
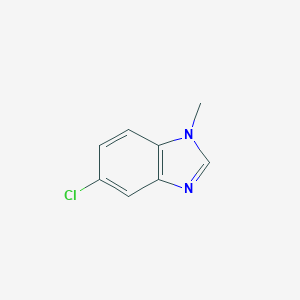
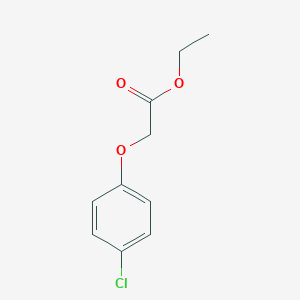
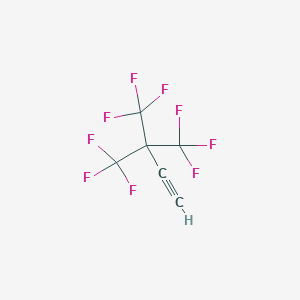
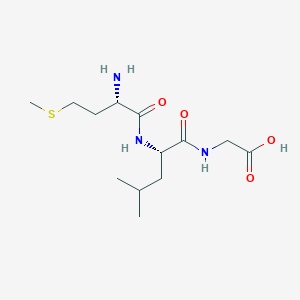

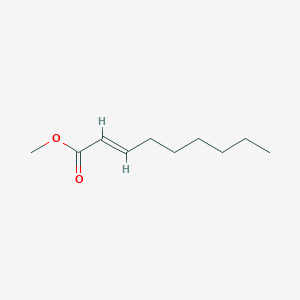
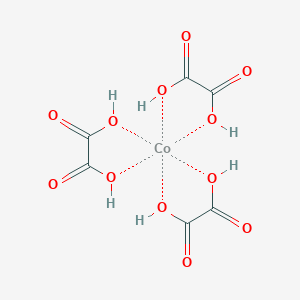
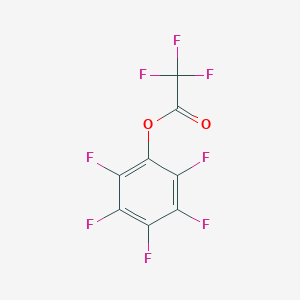

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)